molecular formula C21H17ClN2O6 B611401 5-Chloro-2-(2-(2-((3-(furan-3-yl)phenyl)amino)-2-oxoethoxy)acetamido)benzoic acid CAS No. 1190221-43-2

5-Chloro-2-(2-(2-((3-(furan-3-yl)phenyl)amino)-2-oxoethoxy)acetamido)benzoic acid

Cat. No. B611401
M. Wt: 428.825
InChI Key: BGGMLMAPVODXAU-UHFFFAOYSA-N
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Patent
US08415479B2

Procedure details

Using the same method as in Example 5-(i), 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan was reacted with the 2-[((2-[(3-bromophenyl)amino]-2-oxoethoxy)acetyl)amino]-5-chlorobenzoic acid.methyl ester obtained in Example 19-(i) to give 5-chloro-2-([(2-([3-(furan-3-yl)phenyl]amino)-2-oxoethoxy)acetyl]amino)benzoic acid.methyl ester (yield: 75%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-[((2-[(3-bromophenyl)amino]-2-oxoethoxy)acetyl)amino]-5-chlorobenzoic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
CC1(C)C(C)(C)OB([C:9]2[CH:13]=[CH:12][O:11][CH:10]=2)O1.Br[C:16]1[CH:17]=[C:18]([NH:22][C:23](=[O:40])[CH2:24][O:25][CH2:26][C:27]([NH:29][C:30]2[CH:38]=[CH:37][C:36]([Cl:39])=[CH:35][C:31]=2[C:32]([OH:34])=[O:33])=[O:28])[CH:19]=[CH:20][CH:21]=1>>[Cl:39][C:36]1[CH:37]=[CH:38][C:30]([NH:29][C:27](=[O:28])[CH2:26][O:25][CH2:24][C:23]([NH:22][C:18]2[CH:19]=[CH:20][CH:21]=[C:16]([C:9]3[CH:13]=[CH:12][O:11][CH:10]=3)[CH:17]=2)=[O:40])=[C:31]([CH:35]=1)[C:32]([OH:34])=[O:33]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(OB(OC1(C)C)C1=COC=C1)C
Step Two
Name
2-[((2-[(3-bromophenyl)amino]-2-oxoethoxy)acetyl)amino]-5-chlorobenzoic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=C(C=CC1)NC(COCC(=O)NC1=C(C(=O)O)C=C(C=C1)Cl)=O
Step Three
Name
methyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=CC(=C(C(=O)O)C1)NC(COCC(=O)NC1=CC(=CC=C1)C1=COC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.